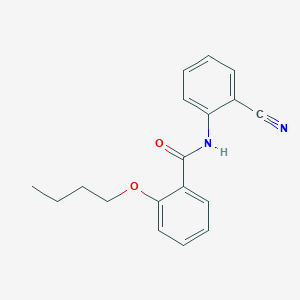![molecular formula C14H14N6OS B496112 2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B496112.png)
2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound with a molecular formula of C14H14N6OS This compound features a purine base, which is a key component in many biological molecules, including DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-amino-7H-purine with a thiol compound to introduce the sulfanyl group. This intermediate is then reacted with N-(4-methylphenyl)acetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of high-throughput screening techniques can also optimize reaction conditions and identify the most efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine base or the acetamide moiety.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the purine base or acetamide moiety.
Scientific Research Applications
2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s purine base makes it relevant in studies involving nucleic acids and their analogs.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, potentially interfering with DNA or RNA synthesis. The sulfanyl group may also interact with various enzymes, affecting their activity and leading to biological effects. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-8-sulfanyl-7H-purin-6-ol
- 6-amino-9H-purin-2-ol
- 2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(2-furylmethyl)acetamide
Uniqueness
2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-methylphenyl)acetamide is unique due to the combination of its purine base, sulfanyl group, and acetamide moiety. This combination provides a distinct set of chemical properties and potential applications that are not found in other similar compounds. Its specific structure allows for unique interactions with biological molecules and chemical reagents, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H14N6OS |
|---|---|
Molecular Weight |
314.37g/mol |
IUPAC Name |
2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C14H14N6OS/c1-8-2-4-9(5-3-8)18-10(21)6-22-14-19-11-12(15)16-7-17-13(11)20-14/h2-5,7H,6H2,1H3,(H,18,21)(H3,15,16,17,19,20) |
InChI Key |
LEWCSAKLEKFDBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=NC(=C3N2)N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=NC(=C3N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


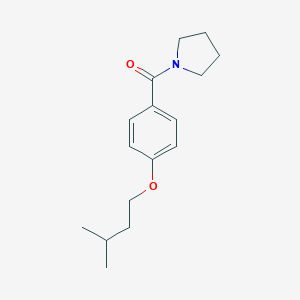
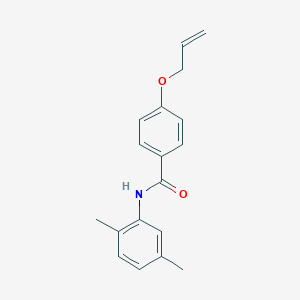
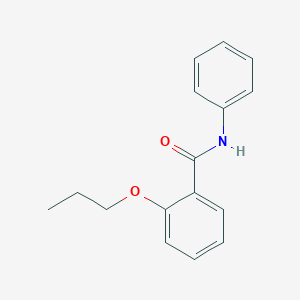
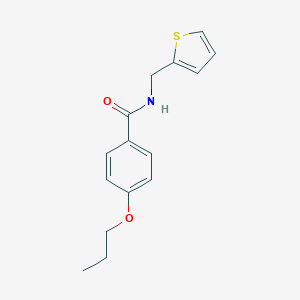
![2-[(4-Isobutoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B496036.png)
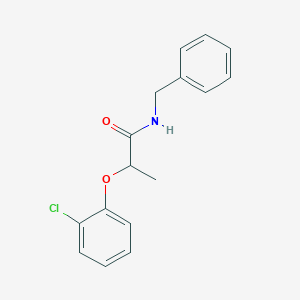
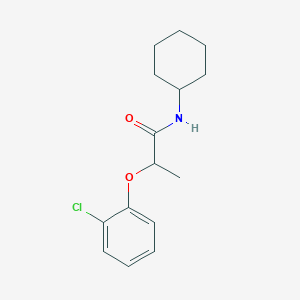
![N-[2-(1-azepanylcarbonyl)phenyl]isonicotinamide](/img/structure/B496043.png)
![4-{[2-(2-Chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B496044.png)
![N-{2-[(allylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B496046.png)
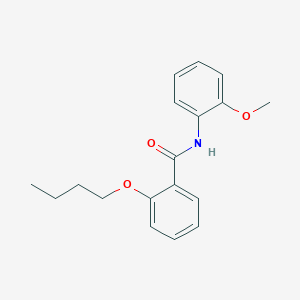
![4-{[2-(3-Methylphenoxy)butanoyl]amino}benzamide](/img/structure/B496049.png)
![N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B496050.png)
